

An In-depth Technical Guide to the Cellular Functions of Decanoyl-RVKR-CMK

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Compound of Interest

Compound Name: Decanoyl-RVKR-CMK TFA

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Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible small-molecule inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs). By targeting the active site of these crucial enzymes, Decanoyl-RVKR-CMK prevents the proteolytic maturation of a wide array of precursor proteins. This guide provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and its applications in virology, oncology, and cell biology. Detailed quantitative data, experimental protocols, and pathway diagrams are presented to facilitate its use as a powerful research tool and to inform its potential as a therapeutic agent.

Introduction to Proprotein Convertases (PCs)

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific basic amino acid residues, typically after an Arg-X-Lys/Arg-Arg motif.[1] This proteolytic processing is a fundamental post-translational modification step required for the activation of numerous proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2] The nine members of the PC family are PC1/3, PC2, Furin, PC4,

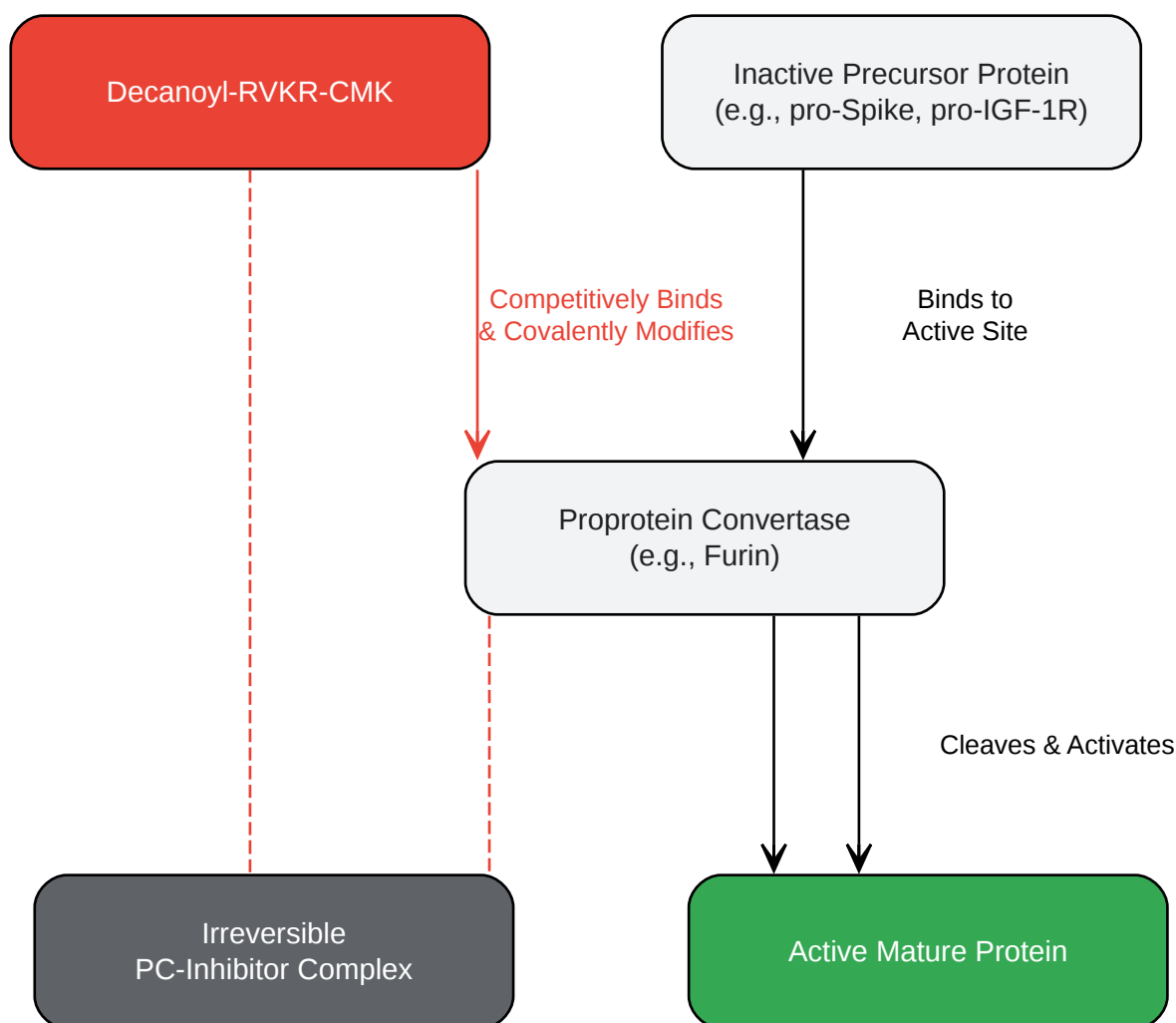
PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. Among these, the seven subtilisin/kexin-like members are the primary targets of Decanoyl-RVKR-CMK.[3] Given their central role in physiology and pathology, PCs are significant targets for therapeutic intervention in diseases like cancer and viral infections.[3][4]

Decanoyl-RVKR-CMK: Mechanism of Action

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone.[5] Its design incorporates two key features:

- A Specificity Sequence (RVKR): This tetrapeptide sequence mimics the consensus cleavage site recognized by furin and related PCs, allowing it to competitively bind to the enzyme's active site.[1]
- A Reactive Warhead (CMK): The chloromethylketone moiety is a highly electrophilic group that acts as an irreversible inhibitor.[1]

Upon binding, the CMK group forms a covalent bond with the active-site histidine residue (part of the catalytic triad) of the protease, leading to its irreversible inactivation.[1][6] The N-terminal decanoyl group enhances the molecule's lipophilicity, thereby increasing its cell permeability and allowing it to inhibit intracellular PCs located in compartments like the trans-Golgi Network. [5]



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Fig. 1: Mechanism of Proprotein Convertase Inhibition.

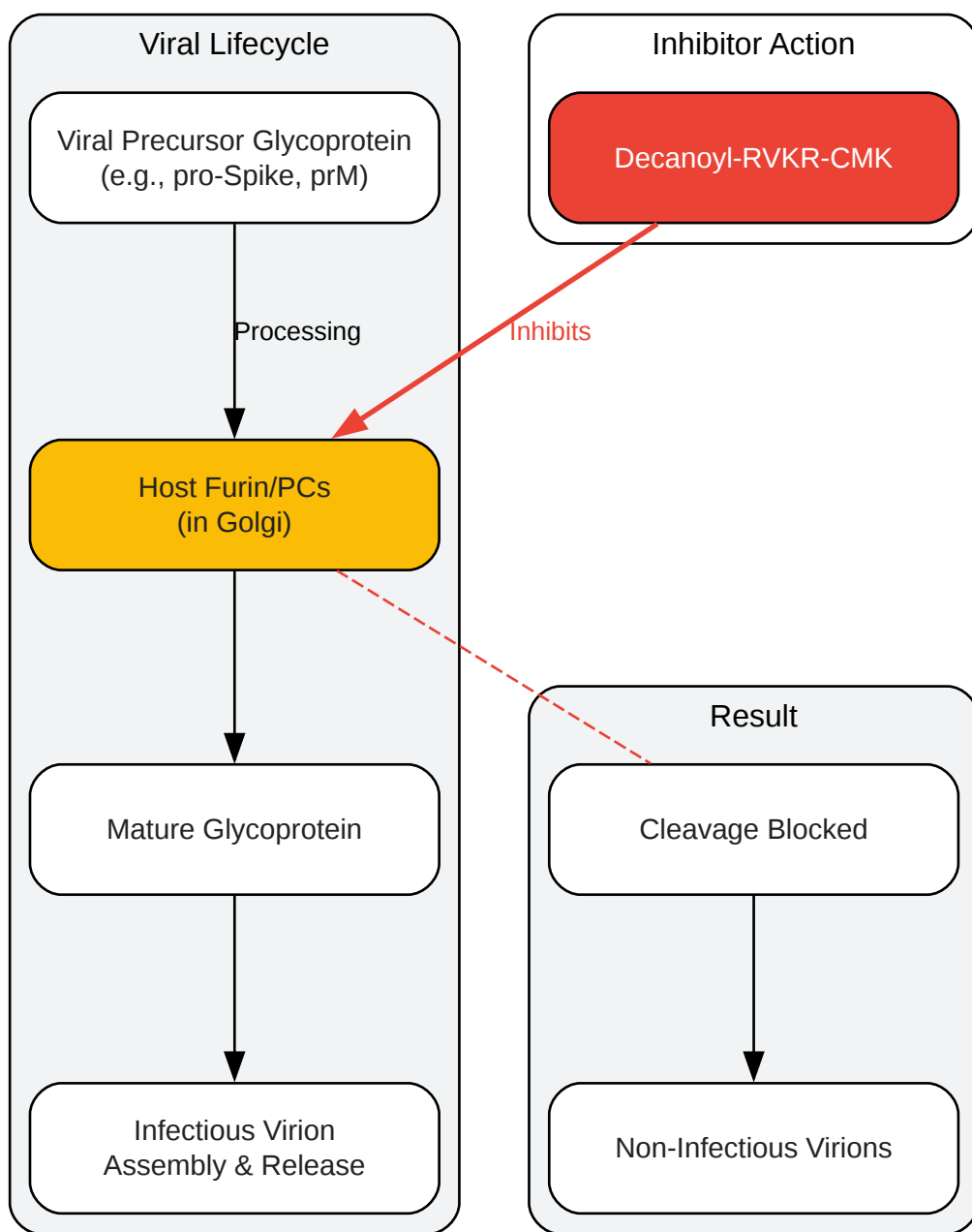
Key Cellular Functions and Signaling Pathways

Decanoyl-RVKR-CMK's broad inhibition of PCs affects multiple critical cellular and pathological processes.

Antiviral Activity

Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host PCs, particularly furin, to cleave their surface glycoproteins.[5][7] This cleavage is essential for viral maturation and for exposing the fusion peptide, which mediates viral entry into host cells.[7]

- Coronaviruses (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 has a furin cleavage site at the S1/S2 boundary.[8][9] Cleavage at this site is critical for efficient cell entry and for mediating cell-cell fusion (syncytium formation), a key cytopathic effect of the virus.[8][9] Decanoyl-RVKR-CMK has been shown to abolish S protein cleavage, block viral entry, and suppress syncytium formation in infected cells.[8][9][10]
- Flaviviruses (e.g., Zika, JEV): Flavivirus maturation involves the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M) by furin in the trans-Golgi network of the host cell.[5][7] This step is crucial for producing infectious viral particles. Decanoyl-RVKR-CMK inhibits this cleavage, leading to the release of immature, non-infectious virions.[5][7]



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Fig. 2: Inhibition of Virus Maturation Pathway.

Cancer Progression and Metastasis

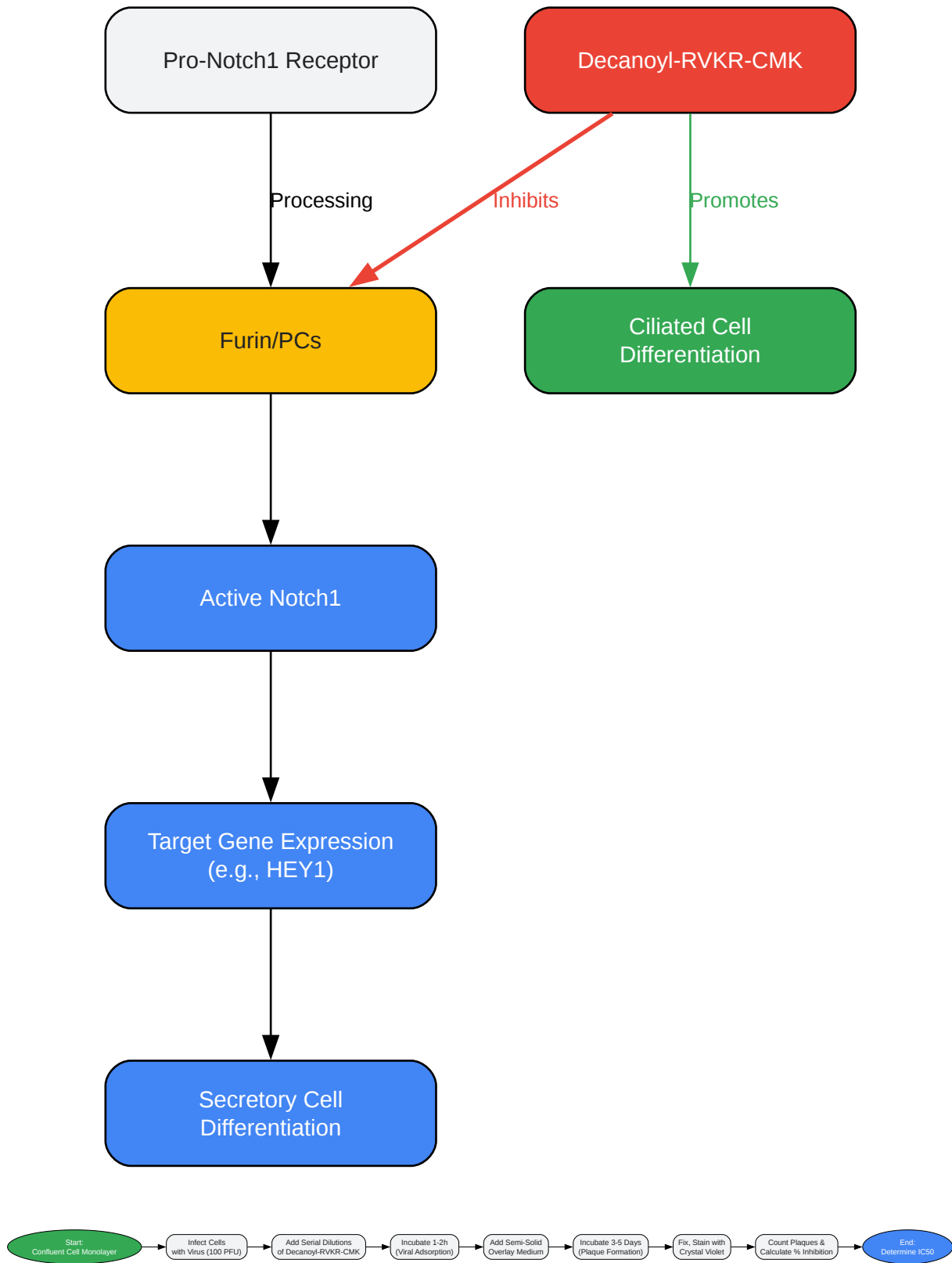
PCs, especially furin and PACE4, are overexpressed in various cancers and contribute to tumor progression by activating proteins involved in proliferation, angiogenesis, and invasion. [2]

- **Growth Factor Receptor Activation:** Decanoyl-RVKR-CMK impairs the maturation of the insulin-like growth factor 1 receptor (IGF-1R), a key driver of cell proliferation.[2] This leads to diminished tyrosine kinase activity of the receptor and a decrease in tumor cell proliferation.[2]
- **Tumorigenesis and Metastasis:** In vivo studies using mouse models of skin chemical carcinogenesis demonstrated that topical application of Decanoyl-RVKR-CMK significantly reduced tumor incidence, multiplicity, and metastasis.[2] This highlights the potential of PC inhibition as a therapeutic strategy for solid tumors.[2]

Cellular Differentiation and Development

PCs regulate key signaling pathways involved in cell fate determination.

- **Notch Signaling:** The Notch1 receptor is a key regulator of cell differentiation. Its activation requires proteolytic processing by a furin-like convertase.[11] By inhibiting this processing, Decanoyl-RVKR-CMK down-regulates the Notch signaling pathway.[11] In human nasal epithelial cells, this inhibition was shown to promote ciliated cell differentiation, suggesting a role for PC inhibitors in airway remodeling and regeneration.[11][12]



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